molecular formula C18H19F3N4O B2642740 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1797618-98-4

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2642740
CAS No.: 1797618-98-4
M. Wt: 364.372
InChI Key: YHTCJKIVQLFSEK-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then functionalized with a piperidine ring. The final step involves the introduction of the trifluoromethyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing piperidine and pyrimidine rings. Examples include:

  • N-(4-(piperidin-1-yl)pyrimidin-2-yl)-2-chlorobenzamide
  • N-(4-(piperidin-1-yl)pyrimidin-2-yl)-2-methylbenzamide

Uniqueness

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)14-7-3-2-6-13(14)17(26)23-12-15-22-9-8-16(24-15)25-10-4-1-5-11-25/h2-3,6-9H,1,4-5,10-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCJKIVQLFSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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